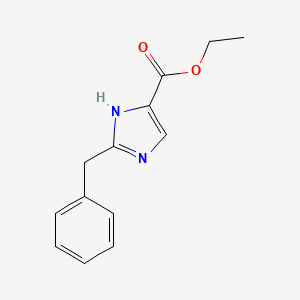

Ethyl 2-benzyl-1H-imidazole-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

ethyl 2-benzyl-1H-imidazole-5-carboxylate |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13(16)11-9-14-12(15-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) |

InChI Key |

DIRXNBPCOGXXEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Benzyl 1h Imidazole 5 Carboxylate and Analogues

Established Synthetic Pathways for Imidazole-5-carboxylates

The construction of the imidazole-5-carboxylate scaffold can be achieved through several reliable synthetic pathways. These methods often involve the formation of the heterocyclic ring from acyclic precursors or the modification of existing imidazole (B134444) systems.

One-pot reactions provide an efficient route to complex molecules by combining multiple synthetic steps into a single operation, avoiding the isolation of intermediates. Nitro-reductive cyclization is a powerful one-pot method for synthesizing benzimidazole (B57391) derivatives, which are structurally analogous to imidazoles. This process typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization with an in-situ formed imine.

A common approach uses sodium dithionite (B78146) (Na₂S₂O₄) as the reducing agent. For example, the synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate is achieved by reacting ethyl 4-(butylamino)-3-nitrobenzoate with a substituted aldehyde in the presence of sodium dithionite. mdpi.comsemanticscholar.org The reaction proceeds in a single pot, yielding the target benzimidazole-5-carboxylate in high yield. mdpi.comsemanticscholar.org This method is versatile, tolerating a wide range of aldehydes. researchgate.net

Similarly, ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate was synthesized via a one-pot nitro-reductive cyclization. iucr.org The process involved heating ethyl-4-(benzylamino)-3-nitrobenzoate and 4-methoxybenzaldehyde (B44291) with sodium dithionite in dimethyl sulfoxide (B87167) (DMSO). iucr.org The mechanism involves the reduction of the nitro group to an amine, which then condenses with the aldehyde to form a Schiff base, followed by cyclization and aromatization to yield the final benzimidazole product. Electrochemical methods have also been developed for the reductive cyclization of o-nitroanilines, offering a greener alternative without the need for strong chemical reductants. rsc.org

Table 1: Examples of Nitro-Reductive Cyclization for Benzimidazole-5-carboxylates This table is interactive. You can sort and filter the data.

| Starting Material (Nitro Compound) | Aldehyde | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 4-(butylamino)-3-nitrobenzoate | 2-Hydroxy-4-methoxybenzaldehyde | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | 87% | mdpi.comsemanticscholar.org |

| Ethyl-4-(benzylamino)-3-nitrobenzoate | 4-Methoxybenzaldehyde | Ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate | - | iucr.org |

The most traditional and widely used method for imidazole synthesis is the condensation of a 1,2-dicarbonyl compound with an aldehyde and two equivalents of ammonia (B1221849). wjpsonline.com This is known as the Radziszewski synthesis. Variations of this method allow for the synthesis of a wide array of substituted imidazoles by changing the components. For instance, α-hydroxy ketones or α-halo ketones can be condensed with amidines to form imidazoles. youtube.com

A direct synthesis of a benzimidazole-5-carboxylate analogue, ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate, involves the condensation of ethyl-3,4-diaminobenzoate with ethyl cyanoacetate. researchgate.net The reaction is carried out by heating the two precursors at a high temperature, leading to cyclization and the formation of the imidazole ring. researchgate.net Such condensation reactions are fundamental to building the core heterocyclic structure from acyclic or aromatic diamine precursors. rsc.orgrsc.org

Ethyl imidazole-1-carboxylate (EImC) serves as a novel, non-hazardous carbonylating agent in organic synthesis. tsijournals.comtsijournals.com It is a stable, easy-to-handle solid used to introduce a carbonyl group (C=O) into molecules to form various heterocycles. tsijournals.com For example, EImC reacts with amidoximes to produce highly substituted 1,2,4-oxadiazol-5(4H)-ones in high yields. tsijournals.comtsijournals.com It is also effective for the cyclization of amino alcohols into oxazolidin-2-ones. oup.com The main advantage of using EImC is that the byproduct of the reaction is simply imidazole, which is easily managed, unlike methods that produce hazardous byproducts like HCl from chloroformates. tsijournals.com While not a direct pathway to the title compound, its role as a carbonylating agent demonstrates the utility of imidazole-based reagents in constructing other important chemical scaffolds.

N-alkylation is a crucial step for introducing substituents onto the imidazole nitrogen atom, such as the benzyl (B1604629) group in the target compound. The reaction of an existing imidazole with an alkyl halide, typically in the presence of a base, is a common method. google.comnih.gov For the synthesis of ethyl 2-benzyl-1H-imidazole-5-carboxylate, a precursor like ethyl 1H-imidazole-5-carboxylate could be alkylated with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

Research has demonstrated the successful alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with various substituted benzyl halides. researchgate.net These reactions are typically performed using a base like potassium carbonate (K₂CO₃) in a suitable solvent. The reactivity can be influenced by the nature of the halide and any substituents on the benzyl ring. researchgate.net This method provides a direct route to N-benzylated imidazole carboxylates. The use of phase-transfer catalysts or specific solvent systems like aqueous sodium dodecyl sulfate (B86663) (SDS) can enhance reaction rates and yields for N-alkylation of imidazoles. fao.org

Table 2: Alkylation of Ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate with Benzyl Halides This table is interactive. You can sort and filter the data.

| Alkylating Agent (Benzyl Halide) | Base | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Methylbenzyl bromide | K₂CO₃ | Ethyl 4-methyl-1-(2-methylbenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate | 67% | researchgate.net |

| 2-Fluorobenzyl chloride | K₂CO₃ | Ethyl 1-(2-fluorobenzyloxy)-4-methyl-2-phenyl-1H-imidazole-5-carboxylate | 64% | researchgate.net |

| 4-Phenoxybenzyl chloride | K₂CO₃ | Ethyl 4-methyl-2-phenyl-1-(4-phenoxybenzyloxy)-1H-imidazole-5-carboxylate | 75% | researchgate.net |

| 4-(Methoxycarbonyl)benzyl bromide | K₂CO₃ | Ethyl 4-methyl-1-[4-(methoxycarbonyl)benzyloxy]-2-phenyl-1H-imidazole-5-carboxylate | 72% | researchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for creating molecular diversity. nih.govrsc.org The synthesis of substituted imidazoles is well-suited to MCR strategies. The classic four-component Radziszewski reaction, involving a 1,2-diketone, an aldehyde, an amine, and ammonia (often from ammonium (B1175870) acetate), is a prime example. nih.govnih.gov

Modern variations use different catalysts and conditions, such as microwave irradiation, to improve yields and reaction times. nih.gov These methods allow for the synthesis of tri- and tetrasubstituted imidazoles with various substitution patterns by simply changing the starting components. rsc.orgorganic-chemistry.orgacs.org For instance, a three-component reaction between a benzylic alcohol, a 1,2-diketone, and ammonium acetate, catalyzed by a ruthenium complex, can produce 2,4,5-trisubstituted imidazoles. rsc.org MCRs offer a flexible and powerful platform for generating libraries of imidazole derivatives for further study. rsc.orgacs.orgnih.gov

Regiocontrolled Synthesis of Imidazole Derivatives

Controlling the position of substituents (regiocontrol) is a significant challenge in imidazole synthesis due to the potential for forming multiple isomers. rsc.org The development of regioselective methods is crucial for synthesizing specific, functionally important molecules.

Several strategies have been developed to achieve regiocontrol. For example, a method for synthesizing 1,4-disubstituted imidazoles with complete regioselectivity involves a unique double aminomethylenation of a glycine (B1666218) derivative, followed by a transamination/cyclization cascade. nih.gov This protocol is effective for a diverse range of amine nucleophiles, allowing access to compounds that are difficult to prepare using other methods. nih.gov

The choice of starting materials and reaction pathways dictates the final substitution pattern. For instance, the reaction of amidines with terminal alkynes catalyzed by copper can regioselectively produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org Similarly, the reaction of α-azidoenones with nitriles can yield trisubstituted NH-imidazoles. rsc.org The development of novel catalysts and a deeper mechanistic understanding are key to advancing the predictable and regiochemically flexible synthesis of substituted imidazoles. rsc.org

Strategies for Selective Substitution Patterns

Achieving specific substitution patterns on the imidazole ring is crucial for tuning the molecule's properties. Several strategies have been developed to afford regioselectively substituted imidazoles.

Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity and are a primary method for synthesizing highly substituted imidazoles. acs.org The Debus-Radziszewski synthesis, a classic example, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form a tri-substituted imidazole. nih.govwikipedia.org By selecting the appropriate starting materials, such as a glyoxal (B1671930) derivative, phenylacetaldehyde, and an ammonia source, one can construct the 2-benzyl-imidazole core. The ester group can be introduced via the dicarbonyl component.

Another powerful approach is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldimine. wikipedia.org This method allows for the creation of 1,4- or 1,5-disubstituted imidazoles. A three-component variation (vL-3CR) where the aldimine is generated in situ further expands its utility. acs.org

Modern methods also focus on the direct functionalization of the pre-formed imidazole ring. Catalytic C-H bond activation has emerged as a powerful tool for the regioselective arylation of the imidazole core at the C2, C4, or C5 positions. nih.gov For instance, palladium-catalyzed C-H arylation can be directed to specific positions by using appropriate protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, which can later be removed. nih.gov This allows for the sequential and controlled introduction of aryl groups, providing access to complex substitution patterns that are difficult to achieve through traditional condensation reactions.

Various catalytic systems have been developed to improve the efficiency and selectivity of imidazole synthesis. For example, erbium triflate has been used as a catalyst in a multicomponent protocol to synthesize highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines in excellent yields. organic-chemistry.org Similarly, copper-catalyzed reactions are frequently employed for N-arylation and for coupling various fragments to form the imidazole ring. organic-chemistry.orgrsc.org

| Method | Reactants | Key Features | Resulting Substitution Pattern |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | One-pot, multicomponent reaction. wikipedia.orgnih.gov | 2,4,5-Trisubstituted |

| Van Leusen Synthesis | TosMIC, Aldimine | Forms 1,4- or 1,5-disubstituted products. acs.orgwikipedia.org | 1,4- or 1,5-Disubstituted |

| Catalytic C-H Arylation | Imidazole, Aryl Halide, Pd Catalyst | Direct, regioselective functionalization. nih.gov | Selective C2, C4, or C5-arylation |

| Copper-Catalyzed Synthesis | Amines, Enones | Tolerant of aromatic groups. rsc.org | 1,2,4-Trisubstituted |

Mechanistic Considerations in Imidazole Ring Formation

The formation of the imidazole ring via classical methods like the Debus-Radziszewski synthesis is thought to proceed in distinct stages. The reaction begins with the condensation of the dicarbonyl compound (e.g., glyoxal) with two equivalents of ammonia to form a diimine intermediate. wikipedia.org This diimine then condenses with an aldehyde (e.g., phenylacetaldehyde). Subsequent cyclization and dehydration (aromatization) yield the final substituted imidazole ring. nih.gov

In the van Leusen synthesis, the mechanism involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). The reaction proceeds through a series of cycloaddition and elimination steps to furnish the imidazole ring. wikipedia.org

More contemporary synthetic routes can involve different mechanistic pathways. For example, some metal-catalyzed reactions proceed through the formation of imine and iodonium (B1229267) intermediates from enones, followed by intramolecular cyclization. rsc.org Another proposed mechanism involves the reaction of rhodium catalysts with triazoles to generate a carbenoid, which then reacts with an oxadiazole. This is followed by ring-opening and fragmentation to yield the imidazole product. rsc.org The specific mechanism often depends on the chosen reactants and catalysts, but generally involves the sequential formation of C-N and C-C bonds to construct the five-membered heterocyclic ring. researchgate.net

Derivatization Strategies of this compound

Once synthesized, this compound serves as a versatile platform for further chemical modification. These derivatizations can fine-tune its physicochemical and biological properties.

Ester Modifications (e.g., Hydrolysis to Carboxylic Acids)

The ethyl ester group at the C5 position is a common site for modification. A straightforward and frequently employed transformation is the hydrolysis of the ester to the corresponding carboxylic acid. This reaction is typically achieved under basic conditions, for example, by refluxing with an aqueous solution of sodium or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt.

The resulting 2-benzyl-1H-imidazole-5-carboxylic acid is a key intermediate. The carboxylic acid functional group can then be used in a variety of subsequent reactions, such as amide bond formation, to link the imidazole core to other molecules or functional groups. This modification from an ester to a carboxylic acid significantly alters the polarity and hydrogen bonding capability of the molecule. nih.gov For instance, 1-Ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid is a related compound where the ester has been hydrolyzed. biosynth.comuni.lu

Substitution on the Imidazole Core and Benzyl Moiety

Further functionalization can be achieved by introducing substituents onto either the imidazole ring or the benzyl group.

Imidazole Core: The imidazole ring can undergo various substitution reactions. researchgate.net

N-Alkylation/N-Arylation: The nitrogen atom at position 1 (N1) is nucleophilic and can be readily alkylated or arylated using alkyl halides, aryl halides, or other electrophilic reagents in the presence of a base. nih.gov For example, ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates have been alkylated with substituted benzyl halides. researchgate.net

C-Halogenation: Direct halogenation of the imidazole ring is also possible. For instance, N-bromosuccinimide (NBS) can be used to selectively brominate the C2 or C5 positions under radical or non-radical conditions, depending on the reaction setup. youtube.com This introduces a handle for further cross-coupling reactions.

Benzyl Moiety: The benzyl group also offers opportunities for substitution, primarily through electrophilic aromatic substitution reactions on the phenyl ring. Depending on the existing substituents, functional groups like nitro, halogen, or alkyl groups can be introduced. For example, syntheses of 1,2-substituted benzimidazoles have been achieved using starting materials with substituted benzyl groups, such as (2-(2-Fluorobenzyl)-1H-benzo[d]imidazol-1-yl)(phenyl)methanone. nih.gov

| Reaction Type | Reagent/Conditions | Position of Substitution | Resulting Product Type |

| N-Alkylation | Benzyl Halide, Base (e.g., K2CO3) | N1 of imidazole ring | N-benzyl imidazole derivative researchgate.net |

| C-Halogenation | N-Bromosuccinimide (NBS) | C2 or C5 of imidazole ring | Bromo-imidazole derivative youtube.com |

| Aromatic Substitution | Nitrating/Halogenating agents | Phenyl ring of benzyl group | Substituted benzyl derivative |

Formation of Hybrid Molecules and Conjugates

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug discovery. The this compound scaffold is an excellent starting point for creating such hybrid molecules.

One approach involves modifying the carboxylic acid derivative (obtained from ester hydrolysis) to form amide or ester linkages with other biologically active moieties. For example, benzimidazole derivatives have been hybridized with thiadiazole rings to create new chemical entities with potential antimicrobial activity. scielo.br A general synthetic route might involve converting the imidazole carboxylic acid to an acid chloride or activating it with a coupling agent, followed by reaction with an amine- or alcohol-containing molecule.

Another strategy is to build complex heterocyclic systems that incorporate the 2-benzyl-imidazole structure. For instance, condensation reactions can be used to fuse other rings onto the imidazole core. The synthesis of hybrid molecules containing uracil (B121893) and imidazole moieties has been demonstrated through Ugi and Passerini multicomponent reactions, followed by a post-cyclization step. acs.org These approaches highlight the utility of the 2-benzyl-imidazole scaffold in constructing complex molecules with potentially enhanced or novel biological activities. nih.gov

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis of Ethyl 2-benzyl-1H-imidazole-5-carboxylate and its Derivatives

Spectroscopic methods are fundamental in elucidating the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Photoluminescence (PL) Spectroscopy offer a complete profile of the electronic and vibrational states of the imidazole (B134444) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR techniques like COSY)

For the analogue Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate , the ¹H NMR spectrum shows distinct signals for the butyl and ethyl groups. mdpi.comsemanticscholar.org The butyl group protons appear as a triplet at 0.74 ppm, a quartet at 1.13 ppm, a quintet at 1.64 ppm, and another triplet at 4.28 ppm. mdpi.comsemanticscholar.org The ethyl group is identified by a triplet at 1.36 ppm and a quartet at 4.35 ppm. mdpi.comsemanticscholar.org The aromatic protons resonate in the region of 6.66–8.26 ppm, and a COSY experiment confirmed the correlation between the methylene (B1212753) and methyl groups. mdpi.comsemanticscholar.org

In the case of Ethyl 4-methyl-1-(2-methylbenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate , the ¹H NMR spectrum displays signals for the ethyl group's CH₂ at 4.39 ppm (quartet) and the benzyl (B1604629) CH₂ at 5.05 ppm (singlet). researchgate.net The aromatic protons appear as multiplets in the range of 6.92-7.91 ppm. researchgate.net

The ¹³C NMR spectrum of Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate features a characteristic peak for the carbonyl carbon of the ester at 166.1 ppm. semanticscholar.org For Ethyl 4-methyl-1-(2-methylbenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate , the ¹³C NMR spectrum shows the ester carbonyl carbon at 159.3 ppm and the benzyl CH₂ carbon at 79.2 ppm. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | DMSO-d₆ | 0.74 (t), 1.13 (q), 1.64 (quint), 4.28 (t) | Butyl group | mdpi.comsemanticscholar.org |

| 1.36 (t), 4.35 (q) | Ethyl group | mdpi.comsemanticscholar.org | ||

| 3.86 (s) | Methoxy group | mdpi.comsemanticscholar.org | ||

| 6.66–8.26 (m) | Aromatic protons | mdpi.comsemanticscholar.org | ||

| Ethyl 4-methyl-1-(2-methylbenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate | - | 4.39 (q) | Ester CH₂ | researchgate.net |

| 5.05 (s) | Benzyl CH₂ | researchgate.net | ||

| 6.92–7.91 (m) | Aromatic protons | researchgate.net |

Table 2: ¹³C NMR Spectroscopic Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|---|---|

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | DMSO-d₆ | 166.1 | C=O (Ester) | semanticscholar.org |

| 13.3, 14.3, 19.2, 30.9, 44.2, 55.3, 60.6 | Aliphatic carbons | semanticscholar.org | ||

| 101.4, 105.8, 108.1, 111.0, 119.5, 123.5, 124.1, 131.8, 137.9, 140.2, 153.5, 157.5, 162.2 | Aromatic and Imidazole carbons | semanticscholar.org | ||

| Ethyl 4-methyl-1-(2-methylbenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate | - | 159.3 | C=O (Ester) | researchgate.net |

| 79.2 | Benzyl CH₂ | researchgate.net | ||

| 14.2, 16.0, 18.5, 60.2 | Aliphatic carbons | researchgate.net | ||

| 116.3, 125.7, 127.8, 144.0, 144.3 | Aromatic and Imidazole carbons | researchgate.net |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule through their characteristic vibrational frequencies. For Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate , a broad peak at 3412 cm⁻¹ confirms the presence of an -OH group, while a sharp band at 1701 cm⁻¹ corresponds to the C=O stretching of the ester group. mdpi.comsemanticscholar.org

In the case of Ethyl 4-methyl-1-(2-methylbenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate and its derivatives, the IR spectra show characteristic C=O stretching vibrations for the ester group in the range of 1703-1730 cm⁻¹. researchgate.net For instance, a derivative with a 4-methoxycarbonylbenzyl group exhibits strong bands at 1730 and 1705 cm⁻¹. researchgate.net

Table 3: IR Spectroscopic Data for Derivatives of this compound

| Compound | Vibrational Frequency (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | 3412 (broad) | -OH stretch | mdpi.comsemanticscholar.org |

| 1701 (sharp) | C=O stretch (Ester) | mdpi.comsemanticscholar.org | |

| Ethyl 4-methyl-1-(2-fluorobenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate | 1703 | C=O stretch (Ester) | researchgate.net |

| Ethyl 4-methyl-1-[4-(methoxycarbonyl)benzyloxy]-2-phenyl-1H-imidazole-5-carboxylate | 1730, 1705 | C=O stretch (Ester) | researchgate.net |

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. For Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate , the mass spectrum showed a molecular ion peak at an m/z value of 369.15 [M+H]⁺ in positive ionization mode, which is consistent with its calculated molecular weight. semanticscholar.org

High-resolution mass spectrometry (HRMS) of Ethyl 4-methyl-1-(2-methylbenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate gave a molecular ion [M]⁺ at m/z 350.1625, corresponding to the molecular formula C₂₁H₂₂N₂O₃. researchgate.net

Table 4: Mass Spectrometry Data for Derivatives of this compound

| Compound | Ionization Mode | m/z [M+H]⁺ or [M]⁺ | Molecular Formula | Reference |

|---|---|---|---|---|

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | ESI+ | 369.15 | C₂₁H₂₄N₂O₄ | semanticscholar.org |

| Ethyl 4-methyl-1-(2-methylbenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate | - | 350.1625 | C₂₁H₂₂N₂O₃ | researchgate.net |

| Ethyl 4-methyl-1-(4-phenoxybenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate | - | 428.1730 | C₂₆H₂₄N₂O₄ | researchgate.net |

| Ethyl 4-methyl-1-[4-(methoxycarbonyl)benzyloxy]-2-phenyl-1H-imidazole-5-carboxylate | - | 394.1523 | C₂₂H₂₂N₂O₅ | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate , the UV-Vis spectrum in acetonitrile (B52724) displays three major absorption bands at 229 nm, 262 nm, and 326 nm. mdpi.comsemanticscholar.org

Photoluminescence (PL) Spectroscopy

PL spectroscopy provides information about the light-emitting properties of a compound. Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate exhibits dual fluorescence emission in acetonitrile, with a weak sub-band at 369 nm and a strong main band at 429 nm when excited at 326 nm. mdpi.comsemanticscholar.org This phenomenon is attributed to phototautomerization. mdpi.comsemanticscholar.org The compound also shows significant fluorescence in the solid state, with an emission maximum at 460 nm. mdpi.comsemanticscholar.org

Table 5: UV-Vis and Photoluminescence Data for Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

| Solvent | λ_max (Absorption) (nm) | λ_ex (nm) | λ_em (Emission) (nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| Acetonitrile | 229, 262, 326 | 326 | 369 (weak), 429 (strong) | 103 | mdpi.comsemanticscholar.org |

| Solid Film | - | 300 | 460 | - | mdpi.comsemanticscholar.org |

X-ray Crystallography of this compound Analogues

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not reported, the structures of several analogues have been determined.

The crystal structure of Ethyl 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole-5-carboxylate reveals that the dihedral angles between the imidazole ring system and the chlorobenzene (B131634) and phenyl rings are 48.05(14)° and 82.53(15)°, respectively. In the crystal, molecules form inversion dimers through pairs of C—H···O hydrogen bonds, creating R₂²(22) loops. Weak C—H···π and π–π stacking interactions are also observed.

For Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate , the compound crystallizes in the triclinic space group P-1 with two independent molecules in the asymmetric unit. researchgate.net

Table 6: X-ray Crystallographic Data for Analogues of this compound

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|---|

| Ethyl 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole-5-carboxylate | Monoclinic | P2₁/c | Imidazole/Chlorobenzene: 48.05(14), Imidazole/Phenyl: 82.53(15) | C—H···O hydrogen bonds, C—H···π interactions, π–π stacking | researchgate.net |

| Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate | Triclinic | P-1 | - | - | researchgate.net |

Unveiling the Structural Nuances of this compound

A detailed examination of the advanced structural characteristics of this compound reveals a complex interplay of conformational arrangements and intermolecular forces. Although direct crystallographic data for this specific compound is not publicly available, a comprehensive analysis of closely related structures provides significant insights into its likely molecular geometry, solid-state interactions, and supramolecular organization.

The three-dimensional architecture of a molecule is fundamental to its physical and chemical properties. For this compound, understanding its structural features is crucial. This is achieved through a combination of techniques, with X-ray crystallography being the gold standard for solid-state analysis. In the absence of specific experimental data for this compound, we can infer its structural characteristics by examining published studies on analogous molecules containing the key structural motifs: a benzimidazole (B57391) core, a benzyl group, and an ethyl carboxylate substituent.

Determination of Molecular Conformation and Dihedral Angles

Based on studies of structurally similar compounds, such as Ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate and Ethyl 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole-5-carboxylate, it is anticipated that the imidazole and benzyl rings are not coplanar. In these related structures, the benzyl ring is often observed to be nearly orthogonal to the plane of the imidazole or benzimidazole ring system. For instance, in Ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate, the dihedral angle between the benzyl ring and the benzimidazole system is reported to be 88.88 (15)°. nih.gov Similarly, for Ethyl 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole-5-carboxylate, the dihedral angle between the imidazole ring system and the phenyl ring of the benzyl group is 82.53 (15)°. mdpi.com

| Structural Feature | Expected Dihedral Angle Range (°) | Basis of Inference |

|---|---|---|

| Imidazole Ring vs. Benzyl Phenyl Ring | ~80 - 90 | Analogous Benzimidazole Structures nih.govmdpi.com |

| Imidazole Ring vs. Carboxylate Group | ~0 - 20 | General planarity for conjugation |

Analysis of Intermolecular Interactions

In the solid state, molecules of this compound are expected to engage in a variety of non-covalent interactions that dictate their packing and stability. These interactions include hydrogen bonding and π–π stacking.

The primary hydrogen bond donor in the molecule is the N-H group of the imidazole ring. The carbonyl oxygen of the ethyl carboxylate group is a strong hydrogen bond acceptor. Therefore, it is highly probable that strong N-H···O=C hydrogen bonds are formed, linking molecules together. In related crystal structures, such as that of Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate, intermolecular C-H···O hydrogen bonds are also observed, which link molecules into chains. synthonix.com

Furthermore, the presence of two aromatic rings (the imidazole and the phenyl ring of the benzyl group) suggests the likelihood of π–π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, are a common feature in the crystal packing of such molecules. In Ethyl 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole-5-carboxylate, weak C-H···π and π–π stacking interactions are also observed. mdpi.com

| Interaction Type | Potential Donor/Acceptor/Participant | Significance |

|---|---|---|

| Hydrogen Bonding (strong) | Imidazole N-H (donor) and Carboxylate C=O (acceptor) | Primary driving force for molecular assembly |

| Hydrogen Bonding (weak) | Aromatic/Aliphatic C-H (donor) and Carboxylate C=O (acceptor) | Contributes to the stability of the crystal lattice |

| π–π Stacking | Imidazole ring and Benzyl phenyl ring | Stabilizes the packing of aromatic systems |

| C-H···π Interactions | C-H bonds and the π-system of the aromatic rings | Further enhances the cohesion of the crystal structure |

Crystal Packing and Supramolecular Assembly

The combination of hydrogen bonding and π–π stacking interactions leads to the formation of a well-defined three-dimensional supramolecular architecture in the solid state. The N-H···O=C hydrogen bonds are likely to form one-dimensional chains or dimeric motifs. These primary structures are then expected to be further organized by weaker C-H···O and π–π interactions, leading to a complex and stable crystal lattice.

Biological Activities and Preclinical Evaluation of Imidazole 5 Carboxylate Derivatives

Antimicrobial Efficacy

Derivatives of the imidazole-5-carboxylate scaffold have demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of various pathogenic bacteria and fungi.

The antibacterial potential of imidazole-based compounds has been explored against both Gram-positive and Gram-negative bacteria. For instance, certain 5-nitroimidazole/pyrrole hybrids have been evaluated for their activity against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While these hybrids showed some activity, with Minimum Inhibitory Concentration (MIC) values ranging from 40–70 µM against E. coli and 20–40 µM against S. aureus, their efficacy was notably lower than the cephalosporin (B10832234) antibiotic, ceftriaxone. nih.gov

Other studies on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, which share the core imidazole (B134444) structure, have also reported on their antibacterial properties. The biological activity of the benzimidazole (B57391) system is significantly influenced by the nature of substituents at the N-1 and C-2 positions. acs.org This highlights the importance of the substitution pattern in determining the antibacterial spectrum and potency of these compounds.

A summary of the antibacterial activity of selected imidazole derivatives is presented in the table below.

Antibacterial Activity of Imidazole Derivatives| Compound/Derivative Class | Bacterial Strain | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 5-Nitroimidazole/pyrrole hybrids | S. aureus | 20–40 µM | nih.gov |

| 5-Nitroimidazole/pyrrole hybrids | E. coli | 40–70 µM | nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | S. aureus | IC50: 1.4 μM | nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | E. coli | IC50: 360 nM | nih.gov |

Imidazole derivatives are a well-established class of antifungal agents. nih.gov Research into various imidazole-based compounds has demonstrated their efficacy against Candida albicans, a common fungal pathogen. acs.orgnih.gov For example, a study on (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides showed that these derivatives possess strong antifungal activity against C. albicans. nih.gov The mechanism of action for some of these derivatives appears to involve the generation of reactive oxygen species (ROS). nih.gov

Furthermore, the antifungal activity of certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives against C. albicans has been noted, with some compounds showing moderate activity with MIC values of 64 μg/mL. acs.org The association of imidazole derivatives with surfactants like sodium dodecyl sulphate (SDS) has been shown to synergistically increase their antifungal activity by altering the permeability of the Candida cell membrane. mdpi.com

The table below summarizes the antifungal activity of representative imidazole derivatives.

Antifungal Activity of Imidazole Derivatives against Candida albicans| Compound/Derivative Class | Activity (MIC) | Reference |

|---|---|---|

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives | 64 μg/mL | acs.org |

| (2-methyl-1H-imidazol-1-yl)methanol (SAM3) | 200 µg/mL | mdpi.com |

| 1,1′-methanediylbis(1H-benzimidazole (AM5) | 312.5 µg/mL | mdpi.com |

The search for novel anti-tuberculosis agents has led to the investigation of imidazole and benzimidazole derivatives. Benzimidazole-based compounds, in particular, have shown promise. A series of novel 2-substituted benzimidazole derivatives were synthesized and screened for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. semanticscholar.org One of the most potent compounds, ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate, exhibited a MIC of 0.112 µM against the H37Rv strain. semanticscholar.org

In another study, a series of benzimidazolium salts were investigated, with one compound, 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide, showing antituberculosis activity with a MIC value of 2 μg/ml against M. tuberculosis H37Rv. nih.gov The structural differences among the tested derivatives were highlighted as a key factor for the observed activity. nih.gov

Key findings on the anti-tuberculosis activity of imidazole-related derivatives are shown below.

Anti-Tuberculosis Activity of Imidazole Derivatives| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate | M. tuberculosis H37Rv | 0.112 µM | semanticscholar.org |

| 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide | M. tuberculosis H37Rv | 2 µg/ml | nih.gov |

Antineoplastic and Cytotoxic Potential

Imidazole-5-carboxylate derivatives have been a focal point in the development of new anticancer agents due to their ability to induce cytotoxicity in various cancer cell lines through diverse mechanisms of action.

The cytotoxic effects of imidazole and benzimidazole derivatives have been evaluated against a range of human cancer cell lines. A study on a benzimidazole derivative, se-182, demonstrated significant dose-dependent cytotoxic effects against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines, with IC50 values of 15.58 µM and 22.41 µM, respectively. jksus.orgjksus.org Another newly synthesized N-phenyl benzimidazole derivative also showed cytotoxic effects on both HepG2 and A549 (lung cancer) cells. vanmedjournal.com

In the context of breast cancer, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has shown significant toxicity towards the non-aggressive MCF-7 breast cancer cell line with an IC50 of 0.73 µM. nih.gov For cervical cancer, MBIC has been studied for its cytotoxic effects against HeLa cells. nih.gov

The table below provides a summary of the cytotoxic activity of various imidazole derivatives.

In Vitro Cytotoxicity of Imidazole Derivatives| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Benzimidazole derivative (se-182) | HepG2 (Liver Carcinoma) | 15.58 µM | jksus.org |

| Benzimidazole derivative (se-182) | MCF-7 (Breast Carcinoma) | 22.41 µM | jksus.org |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast Cancer) | 0.73 µM | nih.gov |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | HeLa (Cervical Cancer) | Potent Cytotoxicity | nih.gov |

The anticancer activity of imidazole derivatives is often attributed to their interaction with specific molecular targets crucial for cancer cell survival and proliferation. One such target is the microtubule network. Benzimidazole derivatives are known to be potent inhibitors of tubulin polymerization. nih.gov For example, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) acts as a microtubule targeting agent, interfering with microtubule dynamics and leading to mitotic arrest in cancer cells. nih.govnih.gov A series of 1H-benzimidazol-2-yl hydrazones have also been shown to inhibit tubulin polymerization, a mechanism that contributes to their anticancer effects. nih.gov

Another important target in cancer therapy is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations. The benzimidazole core is present in the structure of the PARP inhibitor veliparib. nih.gov Novel benzimidazole carboxamide derivatives have been designed and synthesized as potent PARP inhibitors, demonstrating the potential of this chemical scaffold in targeting DNA repair pathways in cancer. nih.gov

Antiviral Properties

While direct antiviral studies on Ethyl 2-benzyl-1H-imidazole-5-carboxylate are not available in the reviewed literature, the broader class of imidazole and benzimidazole derivatives has been a subject of antiviral research.

Inhibition of Viral Replication (e.g., Anti-HIV activity)

There is no specific information available in the searched scientific literature regarding the anti-HIV activity of this compound. However, the imidazole scaffold is a component of various compounds that have been investigated for antiviral properties. For instance, new imidazopyridine-Schiff base derivatives have been synthesized and screened for their anti-HIV-1 and HIV-2 activities in human T-lymphocyte (MT-4) cells. rsc.org The integration of an imidazo[1,2-a]pyridine (B132010) scaffold is considered a key pharmacophore for identifying and optimizing lead structures in antiviral drug discovery. rsc.org

Broad-Spectrum Antiviral Screening

Specific broad-spectrum antiviral screening data for this compound was not found. However, related heterocyclic compounds have shown promise. For example, a series of (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone derivatives were screened against a panel of viral strains, with some compounds identified as potential leads for the development of new antiviral agents. nih.gov Additionally, 2-aryl-1-hydroxyimidazoles have demonstrated in vitro activity against a range of orthopoxviruses, including the vaccinia virus, cowpox virus, and variola virus. rsc.org The benzimidazole scaffold, a related structure, has also been explored for broad-spectrum antiviral activity against viruses such as bovine viral diarrhea virus (BVDV), yellow fever virus (YFV), and Coxsackie B2 virus (CVB2). nih.gov

Anti-Inflammatory and Immunomodulatory Effects

Direct research on the anti-inflammatory and immunomodulatory effects of this compound is not present in the available literature. However, the anti-inflammatory potential of related benzimidazole derivatives has been investigated. In a study on benzimidazole-2-carboxylic acid derivatives, a 1-benzyl substitution was found to increase anti-inflammatory activity in a carrageenan-induced rat paw edema model. researchgate.net This suggests that the benzyl (B1604629) group, present in the target compound, could be a favorable feature for this biological property. Another study on 2-(benzyloxy)-4,5-diphenyl-1H-imidazole also explored its potential as an anti-inflammatory and analgesic agent. biolmolchem.com

Metabolic Regulation and Enzyme Inhibition

Anti-Diabetic Activity (e.g., Alpha-Amylase Inhibition)

There is no specific data on the alpha-amylase inhibitory activity of this compound. Research into related heterocyclic structures has shown that they can exhibit inhibitory effects on enzymes relevant to diabetes. For example, various 2-aryl benzimidazole derivatives have been synthesized and shown to have in vitro α-amylase inhibitory activity, with some compounds showing potency comparable to the standard drug acarbose. nih.gov Similarly, other studies have explored benzimidazole derivatives as potent α-amylase inhibitors. researchgate.netresearchgate.net

Xanthine (B1682287) Oxidase Inhibition

Specific studies on the xanthine oxidase inhibitory properties of this compound were not identified. Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic target for conditions like gout. nih.gov Research in this area has focused on a variety of heterocyclic scaffolds. For instance, a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have been prepared and evaluated for their xanthine inhibitory potential. nih.gov This indicates that the imidazole-5-carboxylic acid moiety is of interest for this target. Other research has focused on pyrazole (B372694) derivatives, with one study involving the synthesis of ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, a compound with some structural similarities to the target molecule. researchgate.net

Influence on Photosynthetic Electron Flow and ATP Synthesis

There is currently no publicly available scientific literature detailing the specific influence of "this compound" or closely related imidazole-5-carboxylate derivatives on photosynthetic electron flow and ATP synthesis. This suggests that the potential effects of this particular class of compounds on photosynthetic organisms have not been a significant focus of published research.

While some heterocyclic compounds, such as pyrazole derivatives, have been investigated as inhibitors of photosynthetic electron transport, similar studies on imidazole-5-carboxylates are not readily found. nih.gov The mechanisms of photosynthetic electron transport are often studied using specific inhibitors that block the electron flow at different points in the chain. redalyc.org For instance, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) and phenanthroline are known inhibitors that affect the quinone binding site on the D1-protein of Photosystem II. redalyc.org However, no such data is available for this compound.

Other Biological Activities of Imidazole-5-carboxylate Analogues

Derivatives of imidazole-5-carboxylic acid have been extensively studied as nonpeptide antagonists of the Angiotensin II (AII) AT1 receptor, a key target in the treatment of hypertension. nih.govnih.gov The renin-angiotensin system (RAS) plays a crucial role in blood pressure regulation, and blockade of the AT1 receptor by these compounds effectively mitigates the hypertensive effects of Angiotensin II. ntnu.no

Structure-activity relationship (QSAR) studies have been instrumental in understanding the chemical features required for potent antihypertensive activity in this class of compounds. nih.govnih.gov These studies have shown that specific substitutions on the imidazole ring are critical for high-affinity binding to the AT1 receptor. For instance, the presence of a biphenyl-tetrazole moiety is a common structural feature in many potent Angiotensin II receptor blockers (ARBs). nih.gov

One notable example from this class is 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid, which has demonstrated high potency as an antagonist of the rabbit aorta AT1 receptor with an IC50 of 0.55 nM. nih.gov In vivo studies in conscious, normotensive rats showed that this compound, at a dose of 0.1 mg/kg intravenously, inhibited the pressor response to Angiotensin II by 88% for over six hours. nih.gov The development of such potent and long-lasting antagonists highlights the therapeutic potential of imidazole-5-carboxylate derivatives as antihypertensive agents.

Table 1: Angiotensin II Receptor Antagonist Activity of Imidazole-5-Carboxylate Derivatives

| Compound Name | Structure | Target | Activity (IC50) | Reference |

| 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid | Rabbit Aorta AT1 Receptor | 0.55 nM | nih.gov |

This table is interactive. Click on the headers to sort the data.

Factor XIa (FXIa) has emerged as a promising target for the development of new anticoagulants with a potentially lower risk of bleeding compared to traditional therapies. nih.govhmpgloballearningnetwork.com Several imidazole derivatives have been investigated as inhibitors of this serine protease. The intrinsic pathway of coagulation, where FXIa plays a key role, is a significant contributor to thrombosis. hmpgloballearningnetwork.com

Research has led to the discovery of potent FXIa inhibitors based on the imidazole scaffold. For example, phenylimidazole derivatives have been explored, with modifications aimed at improving their affinity and selectivity. acs.org The introduction of a carboxamide substituent and a chlorine atom on the imidazole core has been shown to significantly enhance FXIa affinity. acs.org

A patent review of FXIa inhibitors highlighted that replacing a methyl (4-(5-chloro-1H-imidazol-4-yl)phenyl)carbamate moiety with 1H-benzo[d]imidazole-5-carboxylic acid maintained high potency towards FXIa and good selectivity over plasma kallikrein. nih.gov This demonstrates the importance of the imidazole-5-carboxylic acid scaffold in the design of novel anticoagulant agents.

Table 2: Factor XIa Inhibitory Activity of Imidazole Derivatives

| Compound Class | Key Structural Features | Target | Activity (Ki or IC50) | Reference |

| Phenylimidazole Derivative | 4-aminomethyl-trans-cyclohexyl P1 moiety, carboxamide P2' substituent, chlorine on imidazole core | Factor XIa | 4 nM (Ki) | acs.org |

| 1H-benzo[d]imidazole-5-carboxylic acid derivative | Replacement of methyl (4-(5-chloro-1H-imidazol-4-yl)phenyl)carbamate | Factor XIa | High Potency | nih.gov |

This table is interactive. Click on the headers to sort the data.

The control of mosquito populations, particularly vectors of diseases like dengue, Zika, and malaria, is a critical public health challenge. nih.govnih.gov The use of larvicides is an effective strategy to reduce mosquito numbers by targeting their larval stage. nih.gov Imidazole-based compounds have shown promise as potential larvicides.

Studies have evaluated the larvicidal activity of imidazolium (B1220033) salts against the larvae of Aedes aegypti, the primary vector for several arboviruses. nih.gov Research on two specific imidazolium salts, 1-n-octadecyl-3-methylimidazolium chloride (C18MImCl) and 1-n-hexadecyl-3-methylimidazolium methanesulfonate (B1217627) (C16MImMeS), demonstrated significant larval mortality. nih.gov After 48 hours of exposure, these compounds caused up to 90% mortality in Ae. aegypti larvae. nih.gov

Furthermore, C18MImCl exhibited a notable residual effect, with a single application maintaining high mortality rates for an extended period. nih.gov This sustained activity is a desirable characteristic for a larvicide, as it reduces the need for frequent reapplication. These findings suggest that imidazole derivatives represent a promising class of compounds for the development of new and effective mosquito control agents.

Table 3: Larvicidal Activity of Imidazolium Salts against Aedes aegypti

| Compound Name | Concentration | Mortality Rate (after 48h) | Residual Effect | Reference |

| 1-n-octadecyl-3-methylimidazolium chloride (C18MImCl) | Not specified | Up to 90% | Mortality until day 15; pronounced residual effect after drying | nih.gov |

| 1-n-hexadecyl-3-methylimidazolium methanesulfonate (C16MImMeS) | Not specified | Up to 90% | Less effective than C18MImCl | nih.gov |

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Potency

The biological activity of compounds based on the ethyl 2-benzyl-1H-imidazole-5-carboxylate core is highly sensitive to substitutions at its three main components: the benzyl (B1604629) moiety, the ethyl ester group, and the imidazole (B134444) ring.

The benzyl group at the 2-position of the imidazole ring is a crucial pharmacophore for the biological activity of this class of compounds. nih.gov Its orientation and electronic properties, dictated by various substituents, can significantly modulate the interaction of the molecule with its biological target.

Research on related structures indicates that substituting the phenyl ring of the benzyl moiety can lead to a range of effects. In one series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing a thiophene (B33073) ring with a simple phenyl ring (a key component of the benzyl group) resulted in a modest improvement in inhibitory potency. acs.org However, further substitutions on that phenyl ring with either electron-withdrawing or electron-donating groups showed a generally flat SAR, meaning they did not significantly alter the activity. acs.org In contrast, studies on glucopyranosyl-conjugated benzyl derivatives found that para-substitution on the benzyl moiety had a significant influence on the therapeutic index. nih.gov For some N-benzyl-2-[4-(aryl)-1,2,3-triazol-1-yl]ethan-1-imine oxides, the presence of fluorine atoms on the phenyl ring was found to enhance antioxidant and lipoxygenase inhibitory activity. mdpi.com Specifically, a compound with two fluorine atoms (2,4-difluorophenyl) was the most potent lipoxygenase inhibitor, suggesting that small, lipophilic, and electronegative substituents can increase inhibitory activity. mdpi.com

| Compound Series | Substitution on Phenyl Ring | Observed Effect on Potency/Activity | Reference |

|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amines | Unsubstituted Phenyl | Modest improvement over thiophene analog | acs.org |

| N-benzyl-2-phenylpyrimidin-4-amines | Various EWG/EDG | Generally flat SAR (little change in activity) | acs.org |

| Glucopyranosyl-conjugated benzyls | Para-substitution | Significantly influenced therapeutic index | nih.gov |

| N-benzyl-triazolyl nitrones | 4-Fluoro / 2,4-Difluoro | Increased antioxidant and LOX inhibitory activity | mdpi.com |

The ethyl ester at the 5-position of the imidazole ring is a key functional group that influences the pharmacokinetic properties of the molecule, particularly its metabolic stability. nih.gov Ester groups are susceptible to hydrolysis by esterase enzymes in the plasma and liver, which can convert the ester into a carboxylic acid, altering the compound's properties. nih.gov

Studies on the hydrolytic stability of homologous series of esters show that the rate of metabolism is often dependent on the size of the alcohol moiety. nih.gov For simple benzoates, plasma stability was found to be inversely proportional to the size of the alkoxy group. nih.gov Methyl and ethyl esters are generally more stable than larger esters like n-propyl or n-butyl esters. nih.gov This suggests that the ethyl group in this compound offers a balance between sufficient stability and the potential for conversion to the active carboxylic acid form if required for biological activity. Modifying this group to a methyl ester could slightly increase stability, while changing it to a larger alkyl or a phenyl ester would likely decrease metabolic stability. nih.gov

| Ester Group | Relative Half-Life (t1/2) in Rat Plasma | Reference |

|---|---|---|

| Methyl | 36 min | nih.gov |

| Ethyl | 17 min | nih.gov |

| n-Propyl | 10 min | nih.gov |

| n-Butyl | 10 min | nih.gov |

| Phenyl | 7 min | nih.gov |

The imidazole ring is the central scaffold, and substitutions on its nitrogen atoms are critical for activity. nih.govnih.gov The polar nature of the imidazole ring can help improve pharmacokinetic properties like solubility. nih.gov Alkylation or acylation at the N-1 position is a common modification point that significantly impacts biological activity.

In a series of dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase, it was found that substituting the N-1 position of a related benzimidazole (B57391) scaffold with a tert-butoxycarbonyl (N-Boc) group led to higher sEH inhibitory potency compared to the unsubstituted (N-H) analogs. nih.gov This highlights that a bulky, electron-withdrawing group at this position can be favorable for certain targets. The synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives as TGR5 agonists further underscores the importance of the N-1 benzyl substitution for achieving potent agonistic activity. nih.gov The ability to selectively alkylate the N-1 position allows for the introduction of diverse functionalities to optimize target engagement. researchgate.net

Chirality can play a significant role in the biological activity of imidazole derivatives, especially when a stereocenter is present in a substituent. nih.gov Different enantiomers of a compound can exhibit distinct affinities for their biological targets and may even have different pharmacological effects (e.g., agonist vs. antagonist).

In a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazole, an analog of the target compound, the two optical isomers showed marked differences in their activity at adrenergic receptors. nih.gov The S-(+)-isomer possessed greater binding affinity than the R-(-)-isomer at both α1- and α2-adrenoceptors. nih.gov Furthermore, the R-(-)-isomer acted as an antagonist at α2A-adrenoceptors, while the S-(+)-isomer was an agonist. nih.gov This demonstrates that the specific three-dimensional arrangement of the substituents around the chiral center is critical for determining both the potency and the nature of the biological response.

| Isomer | Receptor Affinity (α1 and α2) | α2-Adrenoceptor Activity | Reference |

|---|---|---|---|

| S-(+)-isomer | Greater affinity | Agonist | nih.gov |

| R-(-)-isomer | Lower affinity | Antagonist | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling uses statistical methods to correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.com These models provide mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts.

Both 2D and 3D QSAR methods have been successfully applied to scaffolds similar to this compound to predict their biological activities. nih.govnih.gov

2D-QSAR models correlate activity with physicochemical descriptors calculated from the 2D structure, such as electronic, topological, and constitutional indices. nih.govresearchgate.net For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives found that the activity was strongly influenced by adjacency and distance matrix descriptors, which describe the connectivity and spatial arrangement of atoms. nih.gov Such models, often built using methods like stepwise multiple linear regression (SW-MLR), can effectively identify key structural features that positively or negatively contribute to activity. nih.gov

3D-QSAR models consider the three-dimensional properties of molecules, such as their shape and electrostatic fields. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. nih.gov A 3D-QSAR study performed on a series of benzimidazole derivatives highlighted the importance of both steric and electrostatic descriptors in determining antimycobacterial activity. nih.gov The resulting 3D contour maps can visualize regions around the molecule where bulky groups, positive charges, or negative charges would be favorable or unfavorable for activity, providing a detailed roadmap for structural optimization. nih.gov

Feature Selection Methods in QSAR (e.g., Simulated Annealing, Genetic Algorithm)

In the development of robust and predictive Quantitative Structure-Activity Relationship (QSAR) models for compounds such as this compound and its analogs, the selection of the most relevant molecular descriptors is a critical step. nih.govnih.gov Given the vast number of potential descriptors that can be calculated for a molecule, feature selection methods are employed to identify the subset of descriptors that best correlates with the biological activity, while minimizing the risk of overfitting and model complexity. nih.govnih.gov Among the various techniques available, Simulated Annealing (SA) and Genetic Algorithms (GA) are powerful stochastic optimization methods that have been successfully applied in QSAR studies of various heterocyclic compounds, including those with imidazole scaffolds. elsevierpure.comnih.gov

Simulated Annealing (SA) is an optimization algorithm inspired by the annealing process in metallurgy, where a material is heated and then slowly cooled to increase the size of its crystals and reduce their defects. In the context of QSAR, SA is used to find the global minimum in the feature space, which corresponds to the optimal set of descriptors for predicting the biological activity. The process starts with an initial random subset of descriptors and a high "temperature." The algorithm then iteratively generates a new subset of descriptors in the neighborhood of the current one and evaluates its quality, typically based on the cross-validated R-squared (q²) of the resulting QSAR model.

The new subset is always accepted if it is better than the current one. If it is worse, it may still be accepted with a certain probability that depends on the current temperature and the magnitude of the difference in quality. This probabilistic acceptance of worse solutions allows the algorithm to escape local minima. The "temperature" is gradually decreased during the search, reducing the probability of accepting worse solutions and eventually converging to an optimal or near-optimal set of descriptors.

A hypothetical application of SA in a QSAR study of imidazole derivatives might involve the selection of descriptors as illustrated in the following table:

| Iteration | Temperature | Current Descriptor Set | q² of Current Set | New Descriptor Set | q² of New Set | Accepted? |

| 1 | 1.0 | {HBA, LogP, TPSA} | 0.55 | {HBA, LogP, MR} | 0.52 | Yes (Probabilistic) |

| 2 | 0.9 | {HBA, LogP, MR} | 0.52 | {HBA, MR, E_HOMO} | 0.61 | Yes |

| 3 | 0.8 | {HBA, MR, E_HOMO} | 0.61 | {LogP, MR, E_HOMO} | 0.59 | Yes (Probabilistic) |

| ... | ... | ... | ... | ... | ... | ... |

| 100 | 0.1 | {MR, E_HOMO, BalabanJ} | 0.78 | {MR, E_LUMO, BalabanJ} | 0.75 | No |

Genetic Algorithm (GA) is another powerful optimization technique inspired by the principles of natural selection and genetics. elsevierpure.com In QSAR, a GA starts with a population of initial "chromosomes," where each chromosome represents a subset of molecular descriptors. The "fitness" of each chromosome is evaluated based on the quality of the QSAR model it produces (e.g., using q²).

The algorithm then proceeds through a series of "generations." In each generation, chromosomes are selected for "reproduction" based on their fitness. "Crossover" and "mutation" operations are applied to the selected chromosomes to create a new generation of offspring. Crossover involves combining parts of two parent chromosomes to create a new one, while mutation introduces random changes into a chromosome. This process of selection, crossover, and mutation is repeated for a number of generations, leading to the evolution of a population of high-fitness chromosomes that represent optimal or near-optimal subsets of descriptors.

In a QSAR study of imidazole-containing farnesyltransferase inhibitors, a genetic algorithm combined with partial least squares (GA-PLS) was used to select the most suitable descriptors from a large pool. nih.gov The study indicated that the volume, shape, and polarity of the inhibitors were important for their activity. nih.gov

A representative data table illustrating the progression of a Genetic Algorithm in a QSAR study of imidazole derivatives could look as follows:

| Generation | Chromosome (Descriptor Set) | Fitness (q²) |

| 1 | {LogP, TPSA, HBD} | 0.58 |

| 1 | {MR, E_HOMO, E_LUMO} | 0.62 |

| 1 | {BalabanJ, KierFlex, HBA} | 0.51 |

| ... | ... | ... |

| 10 | {LogP, MR, E_HOMO, KierFlex} | 0.75 |

| 10 | {LogP, MR, E_HOMO, BalabanJ} | 0.79 |

| 10 | {LogP, TPSA, E_LUMO, KierFlex} | 0.72 |

| ... | ... | ... |

| 50 | {LogP, MR, E_HOMO, BalabanJ} | 0.85 |

| 50 | {LogP, MR, E_HOMO, KierFlex} | 0.84 |

| 50 | {LogP, MR, E_LUMO, BalabanJ} | 0.83 |

Both Simulated Annealing and Genetic Algorithms have proven to be effective in navigating the complex and high-dimensional search space of molecular descriptors to identify those that are most critical for the biological activity of imidazole derivatives. The successful application of these methods leads to more robust, predictive, and interpretable QSAR models, which are invaluable in the rational design of new and more potent analogs of compounds like this compound.

Mechanistic Investigations and Molecular Target Identification

Identification of Molecular Binding Sites and Interactions

The imidazole-5-carboxylate scaffold has been identified as a key pharmacophore in compounds designed to interact with specific enzymes and receptors. The nature of the substituents on the imidazole (B134444) ring dictates the binding affinity and selectivity for these molecular targets.

While direct studies on ethyl 2-benzyl-1H-imidazole-5-carboxylate are limited, research on closely related imidazole derivatives demonstrates significant interactions with key enzymes like Factor XIa (FXIa) and Acetylcholinesterase (AChE).

Factor XIa (FXIa) Inhibition: Factor XIa is a critical enzyme in the blood coagulation cascade, and its inhibition is a promising strategy for developing anticoagulants with a lower risk of bleeding. nih.govnih.gov A study focusing on derivatives with a 2-phenyl-1H-imidazole-5-carboxamide moiety, a structure closely related to the title compound, identified potent and competitive inhibitors of FXIa. nih.govresearchgate.net Molecular modeling and enzyme kinetics studies revealed that these compounds bind effectively to the enzyme's active site. For instance, a lead compound (44g) was found to interact tightly within the S1, S1', and S2' pockets of FXIa. nih.gov Further research on phenylimidazole inhibitors showed that the benzyl (B1604629) side chain's phenyl ring can participate in hydrophobic interactions with the Cys42-Cys58 disulfide bridge in the S1' pocket, while other parts of the molecule form hydrogen bonds with residues like Ser214 and Gly216. researchgate.net

Acetylcholinesterase (AChE) Inhibition: The imidazole nucleus is a feature in various compounds designed to inhibit acetylcholinesterase, an enzyme central to the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Studies on diverse series of imidazole derivatives have confirmed their inhibitory activity. nih.gov For example, a series of 2,4,5-triphenyl imidazole derivatives were evaluated for AChE inhibition, with docking studies for the most active compounds showing hydrogen bond interactions with key residues such as Ser200 and His440 within the enzyme's catalytic gorge. researchgate.net Another investigation into 14 achiral imidazole derivatives demonstrated a competitive irreversible inhibition model, confirming the scaffold's potential for direct interaction with AChE. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-Phenyl-1H-imidazole-5-carboxamides | Factor XIa (FXIa) | Competitive inhibition with a Ki value of 0.009 µM for the most potent compound (44g). nih.gov | nih.gov |

| Phenylimidazoles | Factor XIa (FXIa) | Potent, reversible inhibition (Ki = 0.3 nM for compound 16b) with binding in S1 and S2' pockets. researchgate.net | researchgate.net |

| 2,4,5-Triphenyl Imidazoles | Acetylcholinesterase (AChE) | Compound 10 showed 41.9% inhibition at 150 µg/mL; docking showed H-bonds with Ser200 & His440. researchgate.net | researchgate.net |

| Achiral Imidazole Derivatives | Acetylcholinesterase (AChE) | Acted as competitive irreversible inhibitors. nih.gov | nih.gov |

The imidazole-5-carboxylate framework is a cornerstone of a major class of receptor antagonists targeting the angiotensin II (AII) receptor. acs.orgnih.gov These antagonists are critical in managing hypertension. Research has elucidated the specific molecular interactions responsible for their mechanism.

Compounds featuring the imidazole-5-carboxylic acid structure have a strong binding affinity for the AII type 1 (AT1) receptor. nih.govnih.gov The mechanism of antagonism involves the formation of key bonds with receptor residues. Specifically, therapeutically useful angiotensin receptor blockers (ARBs) that contain an imidazole-based carboxylate group often exhibit insurmountable antagonism. mdpi.com This strong, lasting blockade is achieved through interactions such as the formation of two salt bridges between the antagonist (containing a carboxylate and a tetrazole group) and the arginine residue Arg167 on the AT1 receptor. mdpi.com The positioning of the carboxylate group at the 5-position of the imidazole ring is noted to influence the conformation and binding properties, as evidenced by NMR spectral shifts. acs.org

Biochemical Pathway Modulation by Imidazole-5-carboxylates

The interaction of imidazole-5-carboxylate derivatives with enzymes and receptors leads to the modulation of broader biochemical pathways, which underlies their pharmacological effects.

By acting as angiotensin II receptor antagonists, these compounds directly modulate the renin-angiotensin system (RAS), a fundamental pathway for regulating blood pressure and fluid balance. nih.govmdpi.com Blockade of the AT1 receptor prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby exerting antihypertensive effects.

Beyond receptor antagonism, imidazole-containing compounds can influence pathways through other mechanisms. For example, the enzyme imidazole glycerol (B35011) phosphate (B84403) synthase (IGPS), which is a key branch point in the biosynthetic pathways of histidine and purines in microorganisms, is regulated by allostery. nih.gov Allosteric effectors can bind to a site distant from the enzyme's active site to modulate its catalytic activity, demonstrating that imidazole-related structures can participate in complex regulatory networks that connect distinct biochemical pathways. nih.gov The imidazole ring itself, as a component of the amino acid histidine, is fundamental to many biological processes, often acting as a proton donor or acceptor in the active sites of enzymes to facilitate catalytic reactions. nih.gov This inherent chemical property is leveraged in many synthetic imidazole-based drugs to interfere with various biological pathways, including those involving nitric oxide synthesis and ion channel fluxes. wikipedia.org

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as Ethyl 2-benzyl-1H-imidazole-5-carboxylate, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions is crucial for understanding the mechanism of action of potential drug candidates. In the case of imidazole (B134444) and benzimidazole (B57391) derivatives, which have shown a wide range of biological activities including anticancer properties, molecular docking studies help to identify key interactions with protein targets. researchgate.netniscpr.res.innih.govnih.gov For this compound, a docking study would involve placing the molecule into the binding site of a target protein and evaluating the non-covalent interactions.

These interactions typically include:

Hydrogen Bonds: The imidazole ring contains both a hydrogen bond donor (N-H) and acceptors (the nitrogen atoms), and the carboxylate group also contains hydrogen bond acceptors (the oxygen atoms). These can form hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The benzyl (B1604629) and ethyl groups provide hydrophobic regions that can interact with nonpolar pockets of the protein.

Pi-Pi Stacking: The aromatic benzyl and imidazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

By analyzing these interactions, researchers can understand the structural basis for the molecule's potential biological activity.

Prediction of Binding Affinities and Modes

Molecular docking simulations can also predict the binding affinity, often expressed as a binding energy or a docking score, which estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex and a higher affinity. The simulation also predicts the most likely binding mode or pose of the ligand within the protein's active site.

For example, in studies of similar benzimidazole derivatives with anticancer activity, docking simulations have been used to predict their binding affinities to target proteins like kinases or tubulin. researchgate.netniscpr.res.in A hypothetical docking study for this compound against a cancer-related protein might yield results similar to those shown in the table below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Tyrosine Kinase | -8.5 | MET793, LYS745, CYS797 |

| Tubulin | -7.9 | LYS254, ASN258, SER178 |

| DNA Gyrase | -9.2 | ASP73, GLY77, ARG76 |

This table is a hypothetical representation of potential molecular docking results for this compound based on data from related compounds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting various molecular properties of this compound.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent neutral potential.

For a structurally similar compound, Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to generate an MEP map. researchgate.net By analogy, for this compound, the MEP would likely show:

Negative Potential (Red): Concentrated around the oxygen atoms of the carboxylate group and the nitrogen atoms of the imidazole ring, indicating these are the most likely sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton of the imidazole ring, making it a potential site for nucleophilic attack and hydrogen bond donation.

Neutral/Slightly Positive Potential (Green/Yellow): Spread across the carbon atoms of the benzyl and ethyl groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugation, charge transfer, and delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions between orbitals.

While no specific NBO analysis for this compound is available, studies on related benzimidazole derivatives provide insight into the expected findings. acs.org An NBO analysis would reveal the stabilization energies (E(2)) associated with electron delocalization from donor (filled) to acceptor (unfilled) orbitals. Significant E(2) values would indicate strong hyperconjugative interactions, contributing to the molecule's stability. For instance, interactions between the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of adjacent bonds would be prominent.

Investigation of Electronic Characteristics (HOMO/LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For the analogous compound, Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.36 eV. researchgate.net DFT calculations for other similar benzimidazole carboxylates have also been reported. mdpi.comsemanticscholar.org Based on these, the electronic properties of this compound can be estimated.

| Parameter | Description | Estimated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.4 |

This table presents estimated electronic properties for this compound based on data from structurally similar compounds.

The HOMO is expected to be localized primarily on the electron-rich imidazole and benzyl rings, while the LUMO would likely be distributed over the carboxylate group and the imidazole ring. This distribution influences the molecule's electronic transitions and its behavior in chemical reactions.

Molecular Dynamics (MD) Simulations